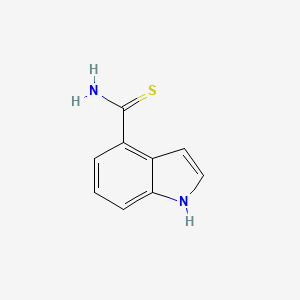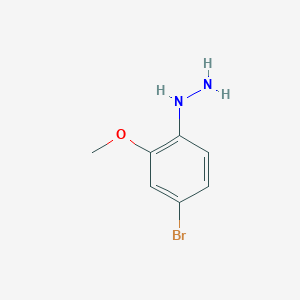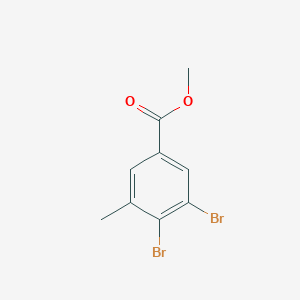
2-Chloro-5-fluoro-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)aniline
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a specialized organic compound characterized by the presence of chlorine, fluorine, and a boronic acid derivative. This compound is particularly notable for its utility in various chemical reactions, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex organic molecules through cross-coupling reactions.
Biology: In biological research, it serves as a building block for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of new drugs, especially those targeting cancer and infectious diseases, due to its ability to form stable carbon-carbon bonds.
Industry: In the chemical industry, it is used to produce materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
In terms of pharmacokinetics, the ADME properties of a compound can be influenced by many factors including its chemical structure, solubility, stability, and the presence of functional groups. For instance, the presence of the boronic acid group might influence the compound’s stability and reactivity .
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. These factors can influence the compound’s stability, solubility, and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, it can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, influencing carbohydrate recognition and binding processes .
Cellular Effects
The effects of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline on cellular processes are diverse and depend on the specific cell type and context. This compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases and phosphatases . It can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes . Furthermore, it can influence cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with nucleophilic residues in enzymes and proteins, such as serine, threonine, and cysteine residues . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, thereby influencing their ability to regulate gene transcription . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. These temporal effects highlight the importance of carefully controlling experimental conditions and monitoring the stability of the compound during experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the following steps:
Boronic Acid Derivative Formation: The initial step involves the formation of the boronic acid derivative, which is achieved by reacting a suitable boronic acid with a halogenated aromatic compound under specific conditions.
Halogenation: Chlorination and fluorination of the aromatic ring are performed using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Coupling Reaction: The final step involves the coupling of the halogenated aromatic compound with the boronic acid derivative using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and palladium(0) complexes.
Base: A base such as sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) is used to facilitate the reaction.
Solvent: Organic solvents like toluene, tetrahydrofuran (THF), or water are employed.
Major Products Formed: The major product of the Suzuki-Miyaura coupling reaction involving this compound is the biaryl compound, which is formed by the coupling of the boronic acid derivative with another aryl halide.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate
Uniqueness: 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is unique due to its specific halogenation pattern and the presence of the boronic acid derivative, which makes it particularly suitable for Suzuki-Miyaura coupling reactions.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMXPKGROLGLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679593 | |
| Record name | 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244039-65-3 | |
| Record name | 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)





![1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole](/img/structure/B1503854.png)
![13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1503857.png)




![1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1503880.png)

